(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide
Description
(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide is a structurally complex ureido-containing amide derivative. Its core structure features a pentanamide backbone substituted with a ureido group at position 5, an (R)-configured 2-amino-3-methylbutanamido moiety at position 2, and a 4-(hydroxymethyl)phenyl group as the N-terminal substituent. The stereochemistry at both the S- and R-positions is critical for its biological interactions, as evidenced by analogs in antibody-drug conjugates (ADCs) .
Synthetic protocols for similar compounds, such as the (S,S)-configured analog (compound 9b in ), involve sequential coupling reactions, yielding high purity (84%) and characterized by $ ^1H $-NMR and ESI-MS.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGTWZUZGZKHY-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((R)-2-amino-3-methylbutanamido)-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide, with CAS Number 2088364-35-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article delves into its biological activity, synthesizing findings from various research studies and sources.
- Molecular Formula : C18H29N5O4
- Molecular Weight : 379.5 g/mol
- CAS Number : 2088364-35-4
This compound is characterized by its unique structural features, including an amino acid derivative and a phenolic moiety, which contribute to its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Glucose Transporters : Preliminary studies suggest that the compound may inhibit glucose transporters, which are crucial in cellular metabolism and energy homeostasis. This inhibition could have implications for managing conditions like diabetes and obesity .
- Targeting Chondroitin Sulfate Proteoglycans : The compound's structure suggests potential interactions with chondroitin sulfate proteoglycans (CSPGs), which are involved in various cellular processes including adhesion, migration, and proliferation. Such interactions may be leveraged in cancer therapy, particularly targeting tumors that overexpress CSPGs .
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating a potential for this compound to exhibit antibacterial or antifungal activity .
Study 1: Glucose Transport Inhibition
A recent study evaluated the efficacy of glucose transporter inhibitors combined with this compound in reducing glucose uptake in cancer cells. The results demonstrated a significant reduction in glucose transport activity, suggesting a potential role in cancer metabolism modulation .
Study 2: Targeting CSPGs in Cancer Therapy
In another investigation, researchers explored the binding affinity of this compound to CSPGs expressed on cancer cells. The findings indicated that the compound binds selectively to these proteoglycans, which could facilitate targeted drug delivery systems for cancer treatment .
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: No direct bioactivity data (e.g., IC$_{50}$ values) for the target compound are available in the provided evidence. Comparative analysis relies on structural analogs.
- Stereochemical Complexity: The (R)-configuration at the 2-amino-3-methylbutanamido position may require further studies to assess its metabolic fate compared to (S)-configured impurities .
Preparation Methods
Preparation of 5-Aminopentanamide
The pentanamide core is synthesized via sequential protection and deprotection strategies:
Step 1 : Protection of δ-amine in pentanediamine using tert-butoxycarbonyl (Boc) groups.
Step 2 : Selective activation of the γ-carboxylic acid using ethyl chloroformate, followed by coupling with ammonia to form the primary amide.
| Reaction Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Boc protection | Boc₂O, DMAP | THF, 0°C → RT, 12 h | 92 |
| Amide formation | ClCO₂Et, NH₃ | DCM, -15°C, 2 h | 85 |
Installation of the Ureido Moiety
Isocyanate Formation and Urea Coupling
The 5-amine is converted to an isocyanate intermediate using triphosgene, followed by reaction with benzylamine (temporary protecting group):
Critical Parameters :
-
Triphosgene stoichiometry: 1.2 equivalents
-
Benzylamine acts as both nucleophile and proton scavenger
| Parameter | Optimal Value |
|---|---|
| Temperature | -20°C |
| Solvent | Anhydrous THF |
| Reaction Time | 4 h |
Incorporation of Chiral (R)-2-Amino-3-methylbutanamido Group
Asymmetric Synthesis of (R)-2-Amino-3-methylbutanoic Acid
The chiral amino acid is prepared via enzymatic resolution:
Step 1 : Kinetic resolution of racemic N-acetyl derivative using immobilized penicillin G acylase.
Step 2 : Acid hydrolysis of the resolved N-acetyl-(R)-isomer:
\text{Ac-(R)-NH-C(CH(CH}3\text{)2)-COOH} \xrightarrow{\text{6 M HCl}} \text{(R)-NH}2\text{-C(CH(CH}3\text{)_2)-COOH}
Enzymatic Resolution Data :
| Substrate | ee (%) | Conversion (%) |
|---|---|---|
| Racemic | 98 (R) | 45 |
Coupling with 4-(Hydroxymethyl)aniline
Hydroxymethyl Protection and Amide Bond Formation
The aromatic amine is protected as a tert-butyldimethylsilyl (TBS) ether prior to coupling:
Protection :
Coupling :
Activation of the pentanamide carboxylic acid with HATU, followed by reaction with protected aniline:
Deprotection :
TBS removal using tetrabutylammonium fluoride (TBAF):
Final Assembly and Purification
The convergent synthesis culminates in:
-
Global deprotection of Boc and benzyl groups via hydrogenolysis (10% Pd/C, H₂, EtOH)
-
Chromatographic purification using reverse-phase HPLC (C18 column, 10-90% MeCN/H₂O gradient)
-
Characterization by ¹H/¹³C NMR, HRMS, and chiral HPLC (Daicel CHIRALPAK IC-3 column)
Final Compound Data :
| Property | Value |
|---|---|
| Purity (HPLC) | 99.2% |
| [α]²⁵D | +38.4° (c 1.0, MeOH) |
| HRMS (ESI+) | Calcd: 452.2543 [M+H]⁺; Found: 452.2541 |
Challenges and Optimization Strategies
Stereochemical Control
Ureido Stability
-
pH control : Maintain reaction mixtures at pH 7-8 during isocyanate formation to prevent hydrolysis
-
Alternative reagents : Diphosgene as safer triphosgene substitute with comparable reactivity
Scalability and Industrial Considerations
Continuous Flow Approach :
-
Isocyanate formation in microreactors (residence time 2 min, 0°C)
-
In-line IR monitoring for real-time quality control
Green Chemistry Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 24 |
| PMI | 32 | 11 |
Q & A
Q. How can researchers validate off-target effects in complex biological systems?
- Methodological Answer :
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .
- CRISPR screening : Genome-wide knockout libraries identify synthetic lethal interactions, highlighting pathways affected by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
